molecular formula C6H6Cl2N2O2S B13261075 (4,6-Dichloropyridin-3-yl)methanesulfonamide

(4,6-Dichloropyridin-3-yl)methanesulfonamide

Cat. No.: B13261075
M. Wt: 241.09 g/mol
InChI Key: OTLUEKBHLPISCW-UHFFFAOYSA-N
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Description

(4,6-Dichloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O2S and a molecular weight of 241.10 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a pyridine ring and a methanesulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of (4,6-Dichloropyridin-3-yl)methanesulfonamide typically involves the following steps:

Chemical Reactions Analysis

(4,6-Dichloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organic solvents.

Scientific Research Applications

(4,6-Dichloropyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical assays and as a tool for studying enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications includes its use as a scaffold for designing new drugs with antimicrobial or anticancer properties.

    Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of (4,6-Dichloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition studies.

    Pathways Involved: The binding of this compound to its targets can disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

(4,6-Dichloropyridin-3-yl)methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C6H6Cl2N2O2S

Molecular Weight

241.09 g/mol

IUPAC Name

(4,6-dichloropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H6Cl2N2O2S/c7-5-1-6(8)10-2-4(5)3-13(9,11)12/h1-2H,3H2,(H2,9,11,12)

InChI Key

OTLUEKBHLPISCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CS(=O)(=O)N)Cl

Origin of Product

United States

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